Methyl 5-bromo-3-chloro-2-methylbenzoate chemical properties
Methyl 5-bromo-3-chloro-2-methylbenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 5-bromo-3-chloro-2-methylbenzoate
Executive Summary
Methyl 5-bromo-3-chloro-2-methylbenzoate is a polysubstituted aromatic compound of significant interest to the chemical research and drug development sectors. Its unique arrangement of chloro, bromo, methyl, and methyl ester functional groups on a benzene ring makes it a highly versatile synthetic intermediate. The differential reactivity of the carbon-bromine and carbon-chlorine bonds provides a strategic platform for sequential, site-selective functionalization through modern cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, a logical synthetic strategy, key reactive pathways, and established protocols for its use, providing researchers and scientists with the foundational knowledge required to leverage this valuable building block in the synthesis of complex molecular architectures.
Chemical Identity and Physicochemical Properties
Methyl 5-bromo-3-chloro-2-methylbenzoate is a solid compound at room temperature. Its core identity and key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1522778-35-3 | |
| Molecular Formula | C₉H₈BrClO₂ | |
| Molecular Weight | 263.52 g/mol | |
| IUPAC Name | methyl 5-bromo-3-chloro-2-methylbenzoate | |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage | Refrigerated or sealed in a dry, room-temperature environment | |
| SMILES | O=C(OC)C1=CC(Br)=CC(Cl)=C1C | |
| InChI Key | LXRLPGXLBLBKTR-UHFFFAOYSA-N |
Analytical and Spectroscopic Profile
While experimentally derived spectra for this specific compound are not publicly available, a theoretical profile can be constructed based on its structure and data from analogous substituted methyl benzoates.
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two singlets in the aliphatic region.
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Aromatic Protons (2H): Two doublets are expected in the aromatic region (approx. 7.5-8.0 ppm). The proton at C4 (adjacent to both halogens) and the proton at C6 will exhibit a meta-coupling (⁴JHH), resulting in small splitting (J ≈ 2-3 Hz).
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Methoxy Protons (-OCH₃, 3H): A sharp singlet is anticipated around 3.9 ppm.
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Methyl Protons (-CH₃, 3H): A sharp singlet is expected around 2.4-2.5 ppm.
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¹³C NMR: The carbon NMR spectrum will display nine unique signals.
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Carbonyl Carbon (C=O): Expected in the 165-167 ppm range.
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Aromatic Carbons (6C): Six distinct signals will be present in the aromatic region (approx. 120-140 ppm). The carbons directly attached to the halogens (C3 and C5) will be significantly influenced by their electronegativity.
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Methoxy Carbon (-OCH₃): Expected around 52-53 ppm.
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Methyl Carbon (-CH₃): Expected around 20-22 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum should feature a strong characteristic absorption band for the ester carbonyl (C=O) stretch around 1720-1730 cm⁻¹. Other significant peaks will include C-O stretching, aromatic C=C stretching, and C-H stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) cluster will have major contributions at m/z 262, 264, and 266, reflecting the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.
Synthesis and Mechanistic Considerations
The synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate presents a classic challenge in regioselectivity for electrophilic aromatic substitution. A logical and efficient pathway involves a two-step halogenation of a commercially available precursor, Methyl 2-methylbenzoate. The order of halogenation is critical to achieving the desired substitution pattern.
Causality of Experimental Choice: The proposed pathway begins with chlorination, followed by bromination. This sequence is dictated by the directing effects of the substituents on the aromatic ring. In the starting material, the methyl group (-CH₃) is an ortho, para-director, while the methyl ester (-COOCH₃) is a meta-director. Both groups direct the incoming electrophile (Cl⁺) to the C3 and C5 positions. After the initial chlorination to form Methyl 3-chloro-2-methylbenzoate, the directing effects of all three substituents (methyl, ester, and chloro) converge to strongly favor the subsequent bromination at the C5 position, ensuring high regioselectivity for the final product.
Chemical Reactivity and Synthetic Utility
The primary value of Methyl 5-bromo-3-chloro-2-methylbenzoate in research and development lies in its capacity as a versatile building block for more complex molecules. Its utility is centered around two key transformations: hydrolysis of the ester and site-selective cross-coupling at the halogen positions.
Ester Hydrolysis
The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 5-bromo-3-chloro-2-methylbenzoic acid (CAS 1540188-38-2). This transformation is fundamental, as the resulting carboxylic acid provides a handle for a variety of subsequent reactions, such as amide bond formation, which is a cornerstone of medicinal chemistry.
Site-Selective Cross-Coupling
The presence of two different halogens on the aromatic ring is the most powerful feature of this molecule. In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br >> C-Cl. This reactivity difference allows for the selective functionalization of the C-Br bond while leaving the more robust C-Cl bond intact for a subsequent, different coupling reaction. This stepwise, regioselective approach is a powerful strategy for the controlled synthesis of highly substituted aromatic compounds.
Applications in Research and Development
The structural motifs present in this compound are highly relevant in modern chemistry.
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Pharmaceutical Synthesis: Polysubstituted aromatic cores are ubiquitous in drug molecules. This intermediate serves as a scaffold to which various pharmacophoric groups can be attached in a controlled manner. The ability to perform sequential cross-couplings allows for the efficient generation of molecular libraries for high-throughput screening.
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Agrochemical Development: Similar to pharmaceuticals, the development of new herbicides, fungicides, and pesticides often relies on the synthesis of complex, highly functionalized aromatic compounds. This building block provides a reliable starting point for such endeavors.
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Materials Science: Substituted aromatic compounds are precursors to organic electronic materials, polymers, and ligands for catalysis. The defined substitution pattern allows for the fine-tuning of electronic and steric properties.
Health, Safety, and Handling
As a laboratory chemical, Methyl 5-bromo-3-chloro-2-methylbenzoate must be handled with appropriate care.
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GHS Hazard Classification:
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Work in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry place.
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Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol describes a self-validating system for the hydrolysis of the title compound to its corresponding carboxylic acid. The success of the reaction is validated by the precipitation of the product upon acidification and can be confirmed by melting point analysis and spectroscopy.
Objective: To synthesize 5-bromo-3-chloro-2-methylbenzoic acid from Methyl 5-bromo-3-chloro-2-methylbenzoate via saponification.
Materials:
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Methyl 5-bromo-3-chloro-2-methylbenzoate
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2 M Sodium Hydroxide (NaOH) solution
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Concentrated Hydrochloric Acid (HCl)
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Methanol (MeOH)
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Deionized Water
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Round-bottom flask with reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Beakers, graduated cylinders
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Buchner funnel and filter paper
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Ice bath
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask, place 2.64 g (10.0 mmol) of Methyl 5-bromo-3-chloro-2-methylbenzoate. Add a magnetic stir bar.
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Saponification: Add 40 mL of a 1:1 mixture of Methanol and 2 M NaOH solution. The methanol is added to aid in the solubility of the starting ester.
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Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to stir and reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cooling and Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
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Precipitation: Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice bath.
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Acidification: While stirring vigorously, slowly add concentrated HCl dropwise to the cold solution. The carboxylic acid product is insoluble in acidic aqueous media and will precipitate out as a solid. Continue adding HCl until the solution is strongly acidic (pH < 2, check with litmus or pH paper).
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Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
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Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
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Drying: Allow the product to air-dry on the filter paper, then transfer to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low temperature.
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Characterization: Determine the yield and characterize the product (5-bromo-3-chloro-2-methylbenzoic acid) by measuring its melting point and acquiring spectroscopic data (NMR, IR).
References
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Filo. (2025, September 30). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters... [Online]. Available: [Link]
